1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is an organic compound notable for its potential applications in medicinal chemistry and its role as a building block in the synthesis of various pharmaceutical agents. This compound is characterized by the presence of an ethoxy group and a fluorinated phenyl ring, which contribute to its unique chemical properties and biological activities.
The compound is synthesized through various chemical reactions involving substituted phenyl derivatives. It can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and PubChem, which provide detailed information on its structure, properties, and synthesis methods.
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine falls under the category of aromatic amines. Its systematic nomenclature follows the IUPAC guidelines for naming organic compounds, reflecting its structure that includes an ethoxy substituent and an amine functional group.
The synthesis of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine typically involves multiple steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include ethanol or methanol, and the reaction may require specific temperatures or catalysts to facilitate the formation of the amine. Purification techniques such as recrystallization or column chromatography are often employed to isolate the final product.
The molecular formula of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is C11H14FNO, indicating a molecular weight of approximately 197.24 g/mol. The structure features:
The compound's structural data can be represented in various formats such as InChI or SMILES for computational chemistry applications. For example, its SMILES representation is CC(C1=C(C=CC(=C1)OCC)F)N.
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine can participate in several chemical reactions:
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and acyl chlorides for acylation processes.
The mechanism of action for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Studies indicate that compounds with similar structures often show varied activity profiles based on their substituents and spatial configuration.
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is expected to have:
The compound exhibits basic properties due to the amine group, allowing it to form salts with acids. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine has several potential applications:
This compound's unique structure provides opportunities for further research into its biological activities and potential therapeutic applications.
The synthesis of enantiomerically pure 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine (C₁₀H₁₄FNO, MW 183.23 g/mol) leverages transition-metal-catalyzed asymmetric hydrogenation as a cornerstone methodology [1] [8]. This compound features a stereogenic center at the benzylic carbon, necessitating precise chiral induction for pharmaceutical relevance. Iridium complexes with P,N-ligands (e.g., phosphino-oxazolines such as MaxPHOX) achieve exceptional enantiocontrol (up to 98% ee) in hydrogenating precursor imines like N-(1-(2-ethoxy-6-fluorophenyl)ethylidene)aniline [8]. The 2-ethoxy-6-fluorophenyl moiety introduces steric and electronic complexities, requiring ligand fine-tuning. Ruthenium-Xyl-Skewphos/DPEN catalysts similarly deliver high enantioselectivity (96% ee) at low H₂ pressures (1–5 bar), enhancing operational safety [8].
Table 1: Catalyst Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate | ee (%) | Reaction Conditions |
|---|---|---|---|
| Ir-MaxPHOX (C6a) | N-Aryl imine of ketone precursor | 98 | H₂ (50 psi), CH₂Cl₂, 25°C |
| Ru-Xyl-Skewphos/DPEN (C7) | Enamide derivative | 96 | H₂ (1 bar), iPrOH, 60°C |
| Rh-DuanPhos (C2) | β-Arylenamine | 94 | H₂ (100 psi), toluene, 50°C |
Critical to success is precursor design. Enamides (e.g., N-acetyl-1-(2-ethoxy-6-fluorophenyl)ethylideneamine) offer superior substrate rigidity compared to N-aryl imines, minimizing E/Z-isomerization and enhancing facial selectivity during hydride transfer [8]. Chiral resolution remains a fallback but is atom-inefficient; enzymatic resolution using immobilized lipases affords >99% ee though yields rarely exceed 50% [8].
Catalytic asymmetric reductive amination (ARA) bypasses isolable imine intermediates, directly converting 2'-ethoxy-6'-fluoroacetophenone into chiral primary amines [1] [9]. Ruthenium catalysts ligated to chiral diphosphines (e.g., (S,S)-TsDPEN) enable this one-pot transformation using ammonia equivalents (e.g., NH₄OAc) and H₂ (50–100 bar). Key innovations include:
Table 2: Reductive Amination Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield/ee |
|---|---|---|---|
| H₂ Pressure | 50 bar | 100 bar | Yield ↑ 25% |
| Acid Additive | None | 10 mol% TFA | ee ↑ 15% |
| Amine Source | NH₃ (g) | NH₄OAc + ZnCl₂ | Yield ↑ 40% (no racemization) |
Challenges persist with sterically hindered ketones. Bulky 2-ethoxy and 6-fluoro groups impede imine formation kinetics, necessitating elevated temperatures (80°C) [9]. Ru-catalyzed ARA tolerates diverse aryl substituents, but ortho-fluorine demands precise catalyst-substrate matching to avoid erosion in ee.
Sustainable synthesis routes minimize environmental impact while improving efficiency. For 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine, two strategies dominate:
Energy consumption metrics highlight advantages:
Water acts as a green hydrolytic medium for deprotecting N-acetyl intermediates, replacing carcinogenic hydrazine. Immobilized lipases in aqueous buffer (pH 7.0) resolve racemic amines with 99% ee, though scalability requires further bioreactor optimization [8].
The ortho-fluorine atom in 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine profoundly influences reactivity and regioselectivity:
Table 3: Regioselectivity in Fluorine-Directed Cyclization
| Reaction | Without Ortho-F | With 6-F Substituent | Mechanistic Basis |
|---|---|---|---|
| Cyclization to Benzothiazole | 3:1 (C6:C1) | 1:20 (C6:C1) | C1 electrophilicity ↑ by -I effect of F |
| Pd-Catalyzed C–N Coupling | 65% para-product | 92% ortho-product | F-assisted oxidative addition to Pd |
In MCR-1 inhibition applications, fluorine’s role is pivotal: It enables hydrogen bonding with Glu246/Thr285 residues, augmenting binding affinity by 10-fold compared to non-fluorinated analogs [7]. Ortho-fluorine also impedes amide bond rotation, locking bioactive conformations essential for antimicrobial activity [9].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4